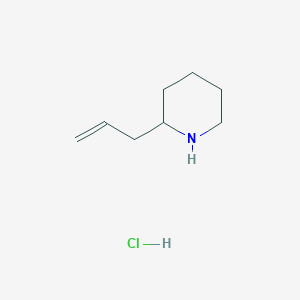

2-Allylpiperidinhydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung und -synthese

Piperidine gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten und spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in mehr als zwanzig Klassen von Arzneimitteln sowie in Alkaloiden vorhanden .

Anwendungen gegen Krebs

Piperidinderivate werden auf verschiedene Weise als Antikrebsmittel eingesetzt . Sie haben vielversprechende Ergebnisse bei der Hemmung der Proliferation und Metastasierung von Krebszellen gezeigt .

Antiviren-Anwendungen

Piperidinderivate wurden auch bei der Entwicklung von antiviralen Medikamenten verwendet . Ihre einzigartige chemische Struktur ermöglicht es ihnen, in den Lebenszyklus von Viren einzugreifen und deren Replikation zu hemmen .

Antimalaria-Anwendungen

Einige Piperidinderivate haben sich als potenzielle Antimalariamittel erwiesen . Sie können in den Lebenszyklus des Malariaparasiten eingreifen und so eine potenzielle Behandlungsoption bieten .

Antimikrobielle und Antimykotische Anwendungen

Piperidinderivate wurden als antimikrobielle und antimykotische Mittel eingesetzt . Sie können das Wachstum verschiedener Arten von Bakterien und Pilzen hemmen und sind daher bei der Behandlung von Infektionen nützlich .

Analgetische und entzündungshemmende Anwendungen

Piperidinderivate wurden als analgetische und entzündungshemmende Mittel eingesetzt . Sie können helfen, Schmerzen zu lindern und Entzündungen zu reduzieren, wodurch sie bei der Behandlung verschiedener Erkrankungen nützlich sind .

Antipsychotische Anwendungen

Piperidinderivate wurden bei der Entwicklung von Antipsychotika eingesetzt . Sie können helfen, die Symptome verschiedener psychiatrischer Erkrankungen zu kontrollieren, wodurch sie bei der Behandlung von Erkrankungen wie Schizophrenie nützlich sind .

Wirkmechanismus

Piperidine derivatives have been found to have various therapeutic properties, including anticancer potential . They have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These compounds can lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug molecule are important indicators of its suitability for use as a therapeutic agent

Biochemische Analyse

Biochemical Properties

2-Allylpiperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 2-Allylpiperidine hydrochloride and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound may bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.

Cellular Effects

The effects of 2-Allylpiperidine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Allylpiperidine hydrochloride has been shown to affect the PI3K/Akt signaling pathway, which is involved in cell growth, proliferation, and survival . By altering the activity of this pathway, the compound can impact cellular responses to external stimuli and stress. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism, cell cycle regulation, and apoptosis.

Molecular Mechanism

At the molecular level, 2-Allylpiperidine hydrochloride exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, 2-Allylpiperidine hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of 2-Allylpiperidine hydrochloride can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 2-Allylpiperidine hydrochloride is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . In vivo studies have also demonstrated that the compound’s effects on cellular function can vary depending on the duration of exposure and the specific cellular context. Long-term exposure to 2-Allylpiperidine hydrochloride may result in adaptive changes in cellular responses, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Allylpiperidine hydrochloride vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as enhancing cellular function and promoting cell survival . At higher doses, it can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed in studies, where a certain dosage level must be reached before significant effects are observed. Additionally, the compound’s toxicity profile is dose-dependent, with higher doses leading to more severe adverse effects.

Metabolic Pathways

2-Allylpiperidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions lead to the formation of more water-soluble metabolites that can be excreted from the body. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism and energy balance.

Transport and Distribution

The transport and distribution of 2-Allylpiperidine hydrochloride within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters, such as organic cation transporters, which facilitate its uptake into cells . Once inside the cell, 2-Allylpiperidine hydrochloride can bind to various intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to tissue components.

Subcellular Localization

The subcellular localization of 2-Allylpiperidine hydrochloride is essential for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. The compound’s subcellular localization can also affect its stability and activity, influencing its overall biological effects.

Eigenschaften

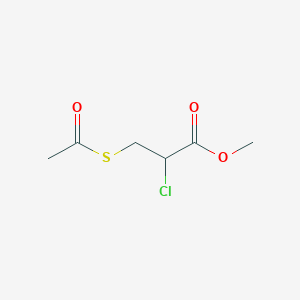

IUPAC Name |

2-prop-2-enylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-5-8-6-3-4-7-9-8;/h2,8-9H,1,3-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYYDRWNVMFCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33078-45-4 | |

| Record name | Piperidine, 2-(2-propen-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33078-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(prop-2-en-1-yl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B1655117.png)

![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline](/img/structure/B1655122.png)

![[(4Ar,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-1H-purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B1655124.png)